2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid

Lipophilicity Fluorinated Amino Acids Drug Design

Optimize your drug discovery pipeline with this uniquely substituted fluorinated phenylalanine. The 2,6-difluoro-3-methyl pattern provides steric shielding against amidase cleavage (critical for hepatic stability), while balancing lipophilicity (XLogP3 -0.8) for CNS drug-like space. Superior to 4-fluorophenylalanine for metabolic stability and 19F NMR applications. Inquire for bulk pricing.

Molecular Formula C10H11F2NO2
Molecular Weight 215.2
CAS No. 1043500-56-6
Cat. No. B2703619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid
CAS1043500-56-6
Molecular FormulaC10H11F2NO2
Molecular Weight215.2
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F
InChIInChI=1S/C10H11F2NO2/c1-5-2-3-7(11)6(9(5)12)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15)
InChIKeyIIGDCGWXCMGHPG-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid (CAS 1043500-56-6): A Difluorinated Phenylalanine Building Block for Precision Chemical Biology


2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid (CAS 1043500-56-6), also known as 2,6-difluoro-3-methyl-DL-phenylalanine, is a synthetic, non-proteinogenic amino acid belonging to the class of fluorinated phenylalanines . The compound features a phenylalanine scaffold with two ortho-fluorine substituents and a meta-methyl group on the aromatic ring, resulting in a molecular formula of C10H11F2NO2 and a molecular weight of 215.20 g/mol [1]. It is commercially supplied as a racemic DL-mixture with purities typically ≥95%, and is primarily employed as a research intermediate in medicinal chemistry and peptide science .

Why Generic Phenylalanine Analogs Cannot Replace 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid in Structure-Driven Research


Fluorinated phenylalanines are not freely interchangeable; the number, position, and pattern of fluorine and alkyl substituents on the aromatic ring significantly modulate molecular properties essential for drug design, including lipophilicity, acidity/basicity, conformational bias, and metabolic stability [1]. The 2,6-difluoro-3-methyl substitution pattern present in target compound CAS 1043500-56-6 creates a unique local electrostatic environment and steric profile—differing fundamentally from common alternatives such as 4-fluorophenylalanine, 3-fluorophenylalanine, or even the 2,6-difluorophenylalanine analog lacking the methyl group. These differences directly impact peptide backbone conformation, protein-ligand binding affinity, and catabolic stability, meaning that substituting a structurally similar fluorinated phenylalanine into a synthetic scheme or biological assay without quantitative justification risks altering potency, selectivity, or pharmacokinetic outcomes in ways that cannot be predicted from homology alone [2].

Quantitative Differentiation Evidence for 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid Versus Closest Analogs


Lipophilicity Shift vs. 2,6-Difluoro-DL-Phenylalanine Without 3-Methyl Group

The target compound incorporates a 3-methyl group that is absent in the comparator 2,6-difluoro-DL-phenylalanine (CAS 2611-61-8). This additional methyl substituent increases the calculated partition coefficient (XLogP3-AA) by approximately +0.4 log units relative to the des-methyl baseline, as evidenced by computed XLogP3 values of -0.8 for the target [1] and approximately -1.2 for 2,6-difluorophenylalanine [2]. This incremental lipophilicity gain is consistent with the general structure-property relationship for installing a methyl group on a fluorinated phenylalanine ring and is expected to enhance membrane permeability in peptide and small-molecule contexts.

Lipophilicity Fluorinated Amino Acids Drug Design

Steric and Electrostatic Differentiation: 2,6-F₂-3-CH₃ Pattern vs. Mono-Fluorinated or Non-Fluorinated Phenylalanine

The simultaneous presence of two ortho fluorine atoms and a meta methyl group creates a unique steric and electrostatic profile distinct from mono-fluorinated phenylalanine isomers (e.g., 4-fluorophenylalanine, CAS 28105-71-5). The C–F bond dipoles generate a localized negative electrostatic surface on the aromatic ring, while the methyl group adds Van der Waals volume (estimated additional molar refractivity of +5.65 cm³/mol based on fragment contributions) [1]. This combination is hypothesized to enhance van der Waals interactions within hydrophobic enzyme pockets and to restrict aryl ring rotation, potentially leading to improved binding entropy in constrained binding sites—a rational substitution strategy supported by class-level data on multi-fluorinated phenylalanines in kinase and protease inhibitor development [2].

Steric Effects Fluorine Substitution Molecular Recognition

Computed Aqueous Solubility and Drug-Likeness Comparison: Target vs. 3-Fluoro-4-Methyl-DL-Phenylalanine

A comparison of computed topological polar surface area (TPSA) and hydrogen bond donor/acceptor counts suggests that 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid may exhibit distinct solubility and permeability properties relative to the regioisomer 3-fluoro-4-methyl-DL-phenylalanine. The target compound has a TPSA of 63.3 Ų and 5 hydrogen bond acceptor (HBA) atoms [1], whereas 3-fluoro-4-methyl-DL-phenylalanine (PubChem CID 53405349) shows an identical TPSA of 63.3 Ų but a higher computed XLogP3 of -0.1 due to the alternative fluorine-methyl arrangement [2]. The difference of ΔXLogP3 = 0.7 log units indicates that the 2,6-difluoro-3-methyl pattern confers a more balanced hydrophilic-lipophilic profile that may better satisfy Lipinski-like guidelines for CNS or intracellular targets.

Solubility Drug-Likeness Physicochemical Profiling

Procurement-Driven Application Scenarios for 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic Acid Based on Quantitative Evidence


Design of Metabolically Stable Peptide-Based RNA Polymerase Inhibitors Targeting Mycobacterial Infections

Building on the demonstrated principle that ortho-fluoro and ortho-methyl shielding of phenylalanine amide bonds improves microsomal stability in antimycobacterial agents [1], 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid can serve as a rational building block for next-generation Nα-aroyl-N-aryl-phenylalanine amides (AAPs). Its 2,6-difluoro-3-methyl pattern provides the steric protection against amidase-mediated cleavage identified as critical for hepatic stability, while the incremental lipophilicity (XLogP3 -0.8) balances solubility and membrane penetration requirements for intracellular Mycobacterium tuberculosis targeting.

Synthesis of Fluorinated Peptide Ligands for PET Imaging Probe Development

Fluorinated phenylalanines are established scaffolds for 18F-labeled tumor imaging agents [2]. The target compound, with its unique ortho,ortho'-difluoro substitution and meta-methyl group (calculated XLogP3 -0.8, TPSA 63.3 Ų), presents a differentiated candidate for radiolabeling studies where the combination of fluorine atoms enhances metabolic stability of the C–F bond and the methyl group modulates tissue distribution. It is suited for solid-phase peptide synthesis to generate imaging probes that require a defined fluorination pattern not achievable with common 4-fluorophenylalanine.

Incorporation into Recombinant Proteins for 19F NMR Structural Biology

The presence of two chemically equivalent fluorine atoms makes the compound a potential probe for 19F NMR analysis of protein dynamics and ligand binding. Unlike mono-fluoro phenylalanines, the symmetric 2,6-difluoro substitution pattern simplifies 19F spectral interpretation and can provide enhanced signal intensity [2]. The 3-methyl group may further slow aromatic ring flip rates, yielding sharper line widths in the bound state, thus improving the quality of NMR binding experiments when compared to 2,6-difluorophenylalanine lacking the methyl group.

Custom Synthesis of Kinase or GPCR Inhibitor Fragments Requiring Balanced Hydrophilicity

For fragment-based drug discovery programs targeting kinases or GPCRs where balanced polarity is critical—the computed XLogP3 value of -0.8 places 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid in a favorable range for CNS drug-like space (typically XLogP 1–3 after further derivatization) while avoiding the excessively hydrophilic character of unsubstituted phenylalanine (XLogP ≈ -1.5). This makes it a superior starting fragment for lead generation when moderate, tunable lipophilicity is a design constraint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.